![molecular formula C10H14ClN B2497122 [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine CAS No. 197171-08-7](/img/structure/B2497122.png)
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: is a chemical compound with a unique structure that combines a cyclopropyl group with a chlorinated cyclohexadienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine typically involves the reaction of cyclopropylmethanamine with a chlorinated cyclohexadienyl precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also require temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often incorporate continuous flow reactors and automated systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexadienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and chlorinated cyclohexadienyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may offer therapeutic benefits, and it can be used as a lead compound for the design of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The cyclopropyl group and the chlorinated cyclohexadienyl moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(4-Bromocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: Similar structure with a bromine atom instead of chlorine.
[1-(4-Fluorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: Similar structure with a fluorine atom instead of chlorine.
[1-(4-Methylcyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs with different substituents, offering unique opportunities for chemical modifications and applications.
Eigenschaften
IUPAC Name |
[1-(4-chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1,3-4,8H,2,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKPVXKFOPIRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2497039.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)
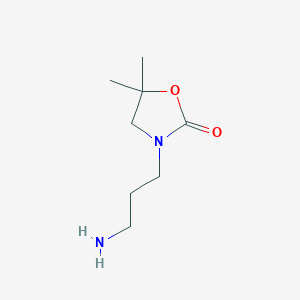
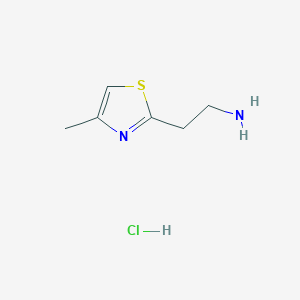
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)
![N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2497047.png)
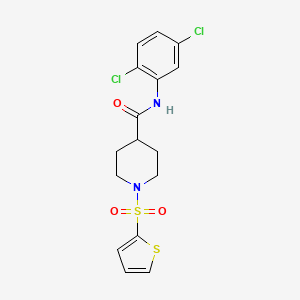
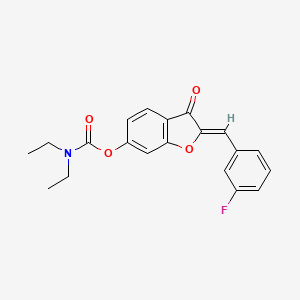
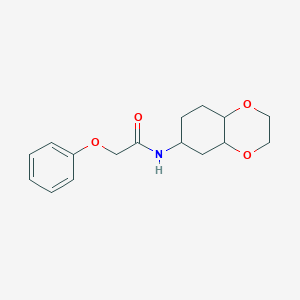
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)
![2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2497056.png)
![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)
![N'-(3-phenylpropyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2497059.png)
![N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine](/img/structure/B2497062.png)
